![molecular formula C12H24N2O2 B2641247 (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate CAS No. 1163285-65-1](/img/structure/B2641247.png)
(R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
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Overview
Description
“®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate” is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its structure, melting point, boiling point, density, molecular formula, molecular weight, and other properties .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives, such as ®-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine ring is essential for chiral optimization .
Development of Alkaloids
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are commonly used in the synthesis of natural alkaloids .
Biological and Pharmacological Applications
Piperidines have a wide range of biological activities . They are used in the development of various biologically active compounds .
Drug Designing
Piperidine derivatives are used as established drugs due to their wide range of biological activities . They are particularly common and interesting since such substitution patterns block the metabolism of the piperidine ring and potentially have a significant impact on the ring’s 3D conformation .
Synthesis of Piperidinones
Piperidinones are another class of compounds that can be synthesized from piperidine derivatives . They have their own set of applications in the field of medicinal chemistry .
Multicomponent Reactions
Piperidine derivatives are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
Synthesis of Spiropiperidines
Spiropiperidines are a class of organic compounds that contain a piperidine moiety. They can be synthesized from piperidine derivatives .
Synthesis of Condensed Piperidines
Condensed piperidines are another class of compounds that can be synthesized from piperidine derivatives . They have their own set of applications in the field of medicinal chemistry .
Mechanism of Action
The exact mechanism and target molecules of piperidine derivatives are not fully understood; it is presumed that they interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-(ethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWQUZRVODKQP-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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